
N,N',2-Trimethyl-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,2-Trimethyl-1,3-propanediamine: is an organic compound with the molecular formula C₆H₁₆N₂. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of three methyl groups attached to the nitrogen atoms. This compound is used in various chemical processes and has applications in different fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N’,2-Trimethyl-1,3-propanediamine can be synthesized through several methods. One common method involves the reaction of 1,3-dibromopropane with dimethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of bromine atoms with dimethylamine groups. The reaction conditions often include a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods: In industrial settings, N,N’,2-Trimethyl-1,3-propanediamine is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is scaled up and optimized for large-scale production. The use of catalysts and controlled reaction environments helps in achieving high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N,N’,2-Trimethyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds like alkyl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N’,2-Trimethyl-1,3-propanediamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’,2-Trimethyl-1,3-propanediamine involves its ability to act as a nucleophile due to the presence of amine groups. These amine groups can donate electrons to electrophilic centers in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
- N,N,N’-Trimethyl-1,3-propanediamine
- N,N,N’-Trimethyl-1,3-diaminopropane
- N,N,N’-Trimethyltrimethylenediamine
Comparison: N,N’,2-Trimethyl-1,3-propanediamine is unique due to the specific positioning of its methyl groups and the presence of two amine groups. This structural arrangement gives it distinct reactivity and properties compared to its similar compounds. For example, N,N,N’-Trimethyl-1,3-propanediamine has different steric and electronic effects, influencing its behavior in chemical reactions.
Propiedades
Fórmula molecular |
C6H16N2 |
|---|---|
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
N,N',2-trimethylpropane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-6(4-7-2)5-8-3/h6-8H,4-5H2,1-3H3 |
Clave InChI |
GDJIVWPKHAWKIO-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
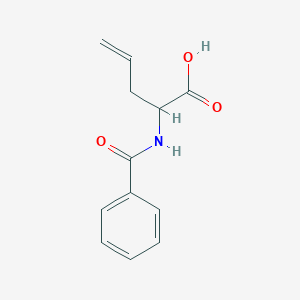
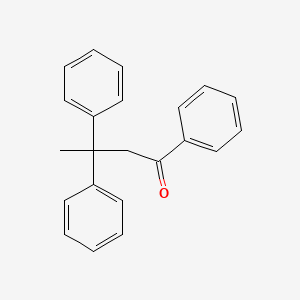
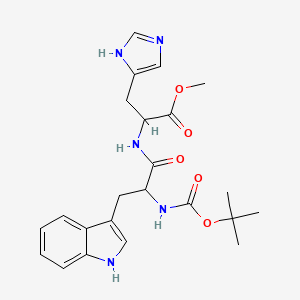
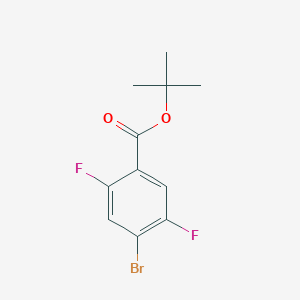
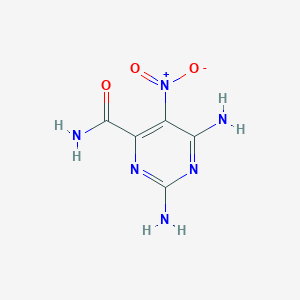
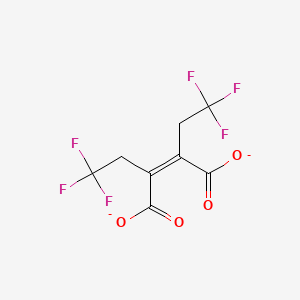
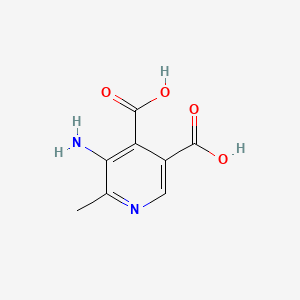
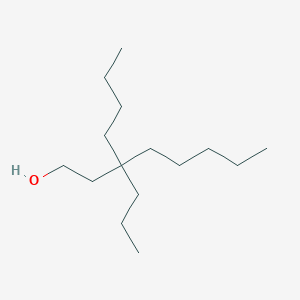

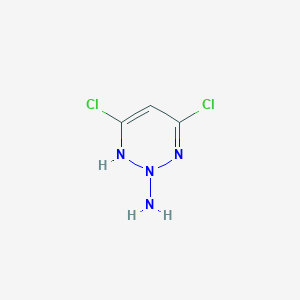
![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B14007013.png)
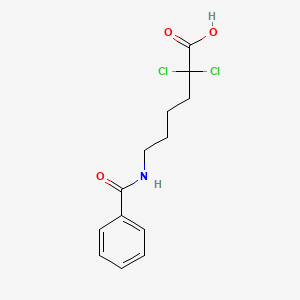
![2-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14007020.png)
